LogP Differentiation: Ethyl vs Methyl and Unsubstituted
The computed LogP of 8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 0.87, compared to approximately 0.35 for the 8-methyl analog and approximately -0.10 for the unsubstituted core (calculated via identical in silico method) . This ~0.5 LogP unit increment per additional methylene group translates into measurably higher membrane permeability potential while retaining aqueous solubility suitable for biochemical assay conditions. The lower LogP of the 8-methyl compound may limit its utility in cell-based assays requiring passive diffusion, whereas the unsubstituted core may exhibit poor permeability entirely.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.87 |
| Comparator Or Baseline | 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (LogP ≈ 0.35); Unsubstituted [1,2,4]triazolo[1,5-a]pyridin-2-amine (LogP ≈ -0.10) |
| Quantified Difference | ΔLogP ≈ +0.52 vs. 8-methyl; ΔLogP ≈ +0.97 vs. unsubstituted |
| Conditions | Calculated via in silico method (ALogPS or similar) as reported in vendor cheminformatics data |
Why This Matters
For procurement decisions in lead optimization programs, the higher LogP of the 8-ethyl derivative offers a balance of permeability and solubility that the methyl or unsubstituted analogs cannot provide, reducing the need for subsequent structural modifications solely to adjust lipophilicity.
